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Cat. No.: B3328571

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystalline structure of disalicylide (6H,12H-dibenzol[b,f][1]
[2]dioxocin-6,12-dione), a molecule of interest in various chemical and pharmaceutical
contexts. While a definitive, publicly available single-crystal structure of disalicylide with
detailed crystallographic data remains elusive in prominent databases such as the Cambridge
Structural Database (CSD), this document provides a comprehensive overview of the
methodologies that would be employed for its determination. Furthermore, it outlines the
expected molecular configuration based on its known chemical composition.

Molecular Structure of Disalicylide

Disalicylide is a cyclic ester dimer of salicylic acid with the chemical formula C14HsOa.[3][4][5]
[6] Its structure consists of a central eight-membered dioxocin ring fused to two benzene rings.
The molecule's conformation is crucial for understanding its packing in the solid state and its
potential intermolecular interactions.

Molecular structure of disalicylide.

Hypothetical Crystallographic Data

As no experimental crystallographic data for disalicylide is publicly available, the following
table is a placeholder to illustrate how such data would be presented. The values for cell
lengths, angles, and volume would be determined through single-crystal X-ray diffraction. The
space group and crystal system would describe the symmetry of the crystal lattice.
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Crystallographic Parameter

Value

Crystal System

To be determined

Space Group

To be determined

a (A)

To be determined

b (A)

To be determined

c (A)

To be determined

a(®)

To be determined

B ()

To be determined

Yy (®)

To be determined

Volume (A3)

To be determined

Z (molecules per unit cell)

To be determined

Density (calculated) (g/cm3)

To be determined

R-factor

To be determined

Experimental Protocol for Crystal Structure

Determination

The determination of the crystalline structure of an organic compound like disalicylide would

typically follow a well-established protocol involving single-crystal X-ray diffraction.[7][8][9][10]

In the absence of suitable single crystals, X-ray powder diffraction (XRPD) coupled with

structure solution and Rietveld refinement techniques could be employed.[1][2][11][12][13]

1. Crystal Growth:

» Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.

o Methodology: Disalicylide would be dissolved in a suitable solvent or a mixture of solvents

(e.g., ethanol, acetone, ethyl acetate) to create a saturated or near-saturated solution. Slow

evaporation of the solvent at a constant temperature is a common method. Other techniques
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include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly
introduced into the solution. The quality of the resulting crystals is paramount for successful
structure determination.[14]

. Single-Crystal X-ray Diffraction Data Collection:

Objective: To obtain a complete set of diffraction data from a single crystal.

Methodology: A suitable single crystal is mounted on a goniometer head. The crystal is then
placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[7][10]
The crystal is rotated, and the diffraction pattern is recorded on a detector at various
orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to
minimize thermal vibrations of the atoms.

. Data Processing and Structure Solution:

Objective: To determine the unit cell parameters, space group, and the initial atomic
positions.

Methodology: The collected diffraction images are processed to determine the intensities and
positions of the diffraction spots. This information is used to determine the unit cell
dimensions and the crystal's symmetry (space group). The phase problem is then solved
using direct methods or Patterson methods to obtain an initial model of the crystal structure.

. Structure Refinement:

Objective: To optimize the atomic coordinates and other structural parameters to best fit the
experimental data.

Methodology: The initial structural model is refined against the experimental diffraction data
using least-squares methods. This process adjusts atomic positions, and thermal
displacement parameters to minimize the difference between the calculated and observed
structure factors. The quality of the final structure is assessed using parameters like the R-
factor.

. X-ray Powder Diffraction (XRPD) (Alternative Method):
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» Objective: To obtain structural information from a polycrystalline (powder) sample.

o Methodology: A powdered sample of disalicylide would be analyzed using an X-ray powder
diffractometer.[15][16][17][18][19] The resulting diffractogram, a plot of intensity versus
diffraction angle (26), serves as a fingerprint of the crystalline phase.

» Structure Solution from Powder Data: If a single crystal is not available, it is sometimes
possible to solve the crystal structure from high-quality powder diffraction data. This is a
more complex process that may involve indexing the powder pattern to determine the unit
cell, followed by structure solution using various algorithms and refinement using the
Rietveld method.[1][2][11][12][13]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a
small molecule like disalicylide.
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Workflow for Crystal Structure Determination.
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In conclusion, while the specific crystallographic data for disalicylide is not readily available in
the public domain, the methodologies for its determination are well-established. This guide
provides the necessary theoretical and procedural framework for researchers and scientists to
approach the solid-state characterization of this and similar molecules. Further experimental
work is required to elucidate the precise three-dimensional arrangement of disalicylide in the
crystalline state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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